2-Methyl-3-hexyn-2-ol
Overview
Description
The compound 2-Methyl-3-hexyn-2-ol is not directly mentioned in the provided papers. However, the papers discuss various related organic compounds and their synthesis, which may share some chemical properties or synthesis pathways with 2-Methyl-3-hexyn-2-ol. For instance, the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a substance used in food flavoring, was achieved with a high overall yield, indicating the potential for efficient synthetic routes for related compounds .
Synthesis Analysis
The synthesis of organic compounds with specific functional groups is a common theme in the provided papers. For example, the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid involved isomerization and self-condensation steps, which could be relevant when considering the synthesis of 2-Methyl-3-hexyn-2-ol . Additionally, the synthesis of methyl 2-Hydroxyimino-3-phenyl-propionate through nitrosation oximation of substituted malonic esters suggests a method that could potentially be adapted for the synthesis of 2-Methyl-3-hexyn-2-ol .
Molecular Structure Analysis
Crystal structure analysis is a powerful tool for understanding the molecular structure of organic compounds. The paper on methyl 2-Hydroxyimino-3-phenyl-propionate provides detailed crystallographic data, which could be useful for comparing the structural characteristics of similar compounds . Although 2-Methyl-3-hexyn-2-ol is not analyzed in these papers, the methodologies used could be applied to its molecular structure analysis.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 2-Methyl-3-hexyn-2-ol, but they do provide insights into the reactivity of similar molecules. For instance, the unusual recyclization of a pyrrolidinylidene derivative indicates that compounds with certain functional groups can undergo unexpected transformations . This knowledge could be extrapolated to predict the reactivity of 2-Methyl-3-hexyn-2-ol under various conditions.
Physical and Chemical Properties Analysis
The physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones offer data on the solubility and hydrogen bonding characteristics of compounds with hydroxy and methyl groups . These properties are crucial for understanding the behavior of 2-Methyl-3-hexyn-2-ol in different environments. Additionally, the synthesis of 2-functionalized benzofurans and the subsequent analysis of their properties provide a framework for considering the physical and chemical properties of structurally related compounds .
Scientific Research Applications
1. Synthesis and Resolution in Chemical Studies
- "2-Methyl-3-hexyn-2-ol" has been involved in the synthesis and resolution of related compounds. For example, the resolution of (±)-5-hexyn-3-ol was effected by high-performance chromatography, which is essential in stereochemical studies (Roy & Deslongchamps, 1985).
2. Use in Food-Flavoring Synthesis
- It has applications in the synthesis of substances used in food-flavoring. An example is the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, starting from related compounds and achieving high overall yield, indicating its utility in flavor and fragrance chemistry (Stach, Huggenberg & Hesse, 1987).
3. Conformational Analysis Using Microwave Spectroscopy
- The compound has been studied for its conformational effects using microwave spectroscopy. This research is vital for understanding molecular structure and behavior, which has implications in material science and molecular physics (Eibl, Stahl, Kleiner & Nguyen, 2018).
4. Atmospheric Chemistry and Environmental Impact
- In atmospheric chemistry, its derivatives have been studied for their role in forming secondary organic aerosols, which are crucial for understanding environmental and climatic impacts (Zhang et al., 2012).
5. Catalytic Applications in Chemical Reactions
- It is used in studies involving catalysts for chemical reactions, such as the semi-hydrogenation of alkynes. This research is significant in industrial chemistry for developing more efficient and selective catalysts (Albani et al., 2018).
6. Spectroscopic Analysis and Nonlinear Optical Properties
- The compound has been studied for its spectroscopic properties and nonlinear optical (NLO) characteristics, indicating its potential in material science, particularly in the development of photonic and optoelectronic devices (Praveenkumar et al., 2021).
7. Kinetic and Mechanistic Studies in Chemical Reactions
- Kinetic and mechanistic studies involving "2-Methyl-3-hexyn-2-ol" are conducted to understand its behavior in various chemical reactions. Such studies are essential for reaction engineering and process optimization in chemical industries (Vernuccio et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-methylhex-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2,3)8/h8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLYFWRRAFIWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398956 | |
Record name | 2-Methyl-3-hexyn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-hexyn-2-ol | |
CAS RN |
5075-33-2 | |
Record name | 2-Methyl-3-hexyn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-3-hexyn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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